Structural Engagement of BRPF1 Bromodomain Validated by X‑ray Crystallography
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one has been co-crystallized with the human BRPF1 bromodomain (PDB ID: 5C85) [1], confirming direct binding to this epigenetic target. In contrast, the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one scaffold does not appear in any BRPF1 co-crystal structures, and neither the 6-fluoro nor 6-chloro analogs have been reported in BRPF1 bromodomain complexes. While the exact Kd or IC₅₀ values for 6-bromo-3,4-dihydroquinoxalin-2(1H)-one against BRPF1 are not disclosed in the primary publication, the compound serves as the crystallographic ligand in the SEED1 complex, establishing its capacity to occupy the acetyl-lysine binding pocket.
| Evidence Dimension | BRPF1 bromodomain binding (co-crystallization) |
|---|---|
| Target Compound Data | Crystallographic ligand in PDB 5C85; resolution 1.7 Å |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroquinoxalin-2(1H)-one (no BRPF1 co-crystal reported); 6-fluoro analog (no BRPF1 co-crystal reported) |
| Quantified Difference | Qualitative difference: only the 6-bromo analog demonstrates BRPF1 engagement in a high-resolution crystal structure |
| Conditions | X‑ray diffraction; human BRPF1 bromodomain; PDB deposition 5C85 |
Why This Matters
For researchers targeting the BRPF1 bromodomain, the 6‑bromo analog provides a structurally validated starting point for SAR exploration, whereas the 6‑fluoro and 6‑chloro analogs lack equivalent target engagement evidence.
- [1] Zhu, J., & Caflisch, A. (2016). Twenty Crystal Structures of Bromodomain and PHD Finger Containing Protein 1 (BRPF1)/Ligand Complexes Reveal Conserved Binding Motifs and Rare Interactions. Journal of Medicinal Chemistry, 59(12), 5555-5561. View Source
